The synthesis of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity.
The molecular formula for N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is . Its structure features:
The compound's structural representation can be depicted using SMILES notation: O=C(NCC1COC2(CCCCC2)O1)C(C#N)C.
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can participate in various chemical reactions typical for amides:
These reactions are crucial for modifying the compound's structure for specific applications.
Further studies are needed to elucidate its precise mechanism of action in pharmacological contexts.
Key physical and chemical properties of N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide include:
| Property | Value |
|---|---|
| Molecular Weight | 335.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
These properties indicate that the compound may have moderate stability under standard laboratory conditions but requires specific handling due to its potential reactivity.
N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has potential applications in various fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: